Pennogenin

描述

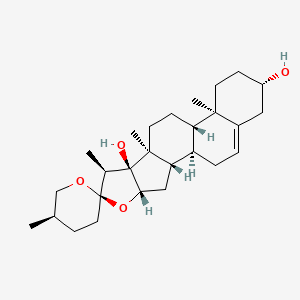

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHBUHOUUETMI-WJOMMTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903924 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-89-1 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of Pennogenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pennogenin, a steroidal sapogenin primarily isolated from plants of the Paris genus, has emerged as a molecule of significant interest in pharmacological research.[1] As an aglycone, it forms the core structure of various naturally occurring saponins, which themselves exhibit a wide range of biological effects.[2] Extensive in vitro studies have demonstrated that this compound and its glycosides possess potent anticancer, metabolic-regulating, antifungal, and anti-inflammatory properties. The primary mechanisms of action involve the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of critical signaling pathways, including the PI3K/Akt/mTOR and MAPK cascades.[3][4][5] This document provides an in-depth technical overview of the multifaceted biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways to support ongoing research and drug development efforts.

Anticancer Activities

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including colon, liver, breast, and prostate cancers.[3][4] The anticancer mechanisms are multifactorial, primarily revolving around the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of oxidative stress.

Induction of Apoptosis and Oxidative Stress

A primary anticancer mechanism of this compound is the induction of apoptosis. In human colon cancer HCT-116 cells, this compound treatment leads to a significant accumulation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential (MMP).[3] This disruption of mitochondrial homeostasis is a key trigger for the intrinsic apoptotic pathway. The increase in oxidative stress is further evidenced by elevated levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, and a concurrent reduction in cellular antioxidant levels.[3]

Mechanistically, this compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2.[3] Studies on pennogenyl saponins have confirmed their ability to activate both caspase-dependent and -independent apoptotic cascades.[4] The extrinsic pathway of apoptosis, involving death receptors and the activation of caspase-8, has also been implicated in the activity of this compound glycosides.[6][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Pennogenyl saponins PS1 and PS2 were found to cause G2/M phase arrest in human hepatocellular carcinoma HepG2 cells.[4] This cell cycle blockade is associated with the inhibition of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1).[4] In colon cancer cells, this compound treatment significantly decreased the levels of cyclin D1, a protein crucial for the G1/S phase transition, further contributing to its anti-proliferative effects.[3]

Modulation of Autophagy

Autophagy, a cellular process of self-degradation, is another pathway modulated by this compound derivatives. While this compound's direct effect is still under investigation, a closely related this compound glycoside, spiroconazol A, has been shown to induce autophagic cell death in non-small cell lung cancer (NSCLC) cells.[5] This process was independent of apoptosis and was mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] This suggests that inducing autophagy is another potential therapeutic strategy for this compound-based compounds.

Inhibition of Pro-Survival Signaling Pathways

The anticancer effects of this compound are strongly linked to its ability to suppress critical pro-survival signaling pathways that are often hyperactivated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a key target. This compound has been shown to significantly reduce the protein levels of PI3K, Akt, and mTOR in HCT-116 colon cancer cells, thereby inhibiting this pathway and promoting apoptosis.[3] Furthermore, the modulation of MAPK signaling pathways is also involved in the anticancer effects of this compound glycosides.[4]

Metabolic Regulation

Recent studies have highlighted the significant role of this compound derivatives, particularly this compound 3-O-β-chacotrioside (P3C), in regulating lipid and glucose metabolism, suggesting its potential as a therapeutic agent for metabolic disorders like obesity and insulin resistance.[8][9]

Attenuation of Lipid Accumulation

P3C has been shown to effectively inhibit lipid accumulation in hypertrophied adipocytes.[9][10] It achieves this by downregulating the expression of key adipogenic and lipogenic transcription factors, including PPARγ and C/EBPα, at both the protein and mRNA levels.[2][10] Consequently, the expression of downstream genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and ATP Citrate Lyase (ACLY), is also suppressed.[2]

Crucially, P3C enhances mitochondrial oxidative capacity. It upregulates the expression of genes involved in fatty acid oxidation, such as PGC1α and CPT1a, leading to increased mitochondrial respiration and ATP generation.[9][10] This dual action of inhibiting lipogenesis while promoting fatty acid breakdown makes P3C a promising candidate for combating obesity.[9]

Improvement of Glucose Metabolism

P3C also demonstrates beneficial effects on glucose metabolism, particularly in the context of insulin resistance. In insulin-resistant hepatocytes, P3C treatment was found to improve insulin sensitivity and enhance glucose uptake.[8] This effect is mediated by the activation of the IRS/PI3K/Akt signaling pathway, which in turn promotes glycogen synthesis and suppresses gluconeogenesis.[8] Additionally, P3C increases the expression of p-AMPK and PGC1α, further contributing to enhanced mitochondrial respiration and improved glucose homeostasis.[8]

Antifungal and Anti-inflammatory Activities

Antifungal Activity

Certain this compound steroidal saponins have exhibited moderate antifungal activity.[11] They have shown inhibitory effects against pathogenic fungi such as Saccharomyces cerevisiae and Candida albicans. The structure-activity relationship suggests that the sugar moieties attached to the this compound core play a critical role in determining the potency of this antifungal activity.[11]

Anti-inflammatory Activity

While direct studies on this compound are limited, its glycoside derivatives are reported to have anti-inflammatory properties.[2] Related flavonoids and saponins are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α, NO, and prostaglandins, often through the suppression of the NF-κB signaling pathway.[12][13] Given that inflammation is a key driver of many chronic diseases, this represents an important area for future investigation into this compound's therapeutic potential.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound Steroidal Saponins against HepG2 Cells

| Compound | Treatment Duration | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound Saponin 2 | 48 h | 13.5 | [11] |

| This compound Saponin 3 | 48 h | 9.7 | [11] |

| this compound Saponin 4 | 48 h | 11.6 |[11] |

Table 2: Antifungal Activity of this compound Steroidal Saponins

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| This compound Saponin 2 | Saccharomyces cerevisiae | 2.5 | [11] |

| This compound Saponin 3 | Saccharomyces cerevisiae | 0.6 | [11] |

| This compound Saponin 4 | Saccharomyces cerevisiae | 0.6 | [11] |

| This compound Saponin 2 | Candida albicans | 1.2 | [11] |

| This compound Saponin 3 | Candida albicans | 0.6 | [11] |

| this compound Saponin 4 | Candida albicans | 1.2 |[11] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways modulated by this compound and a general workflow for its in vitro evaluation.

Key Experimental Methodologies

The following protocols provide an overview of the standard methods used to evaluate the biological activities of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity and viability of cells, providing cytotoxicity data such as IC50 values.[11]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Reactive Oxygen Species (ROS) Measurement

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[12]

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/535 nm.

-

Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the fold-increase in ROS production.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., PI3K, Akt, caspases).[3]

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound and its glycosides are versatile natural products with a robust profile of biological activities, most notably in the realms of oncology and metabolic disease. The comprehensive data available demonstrate their ability to induce cancer cell death through multiple coordinated mechanisms, including apoptosis and cell cycle arrest, driven by the inhibition of the PI3K/Akt/mTOR survival pathway. Furthermore, the capacity of this compound derivatives to modulate lipid and glucose metabolism by targeting key regulators like PPARγ and PGC1α opens a promising avenue for the development of novel therapeutics for obesity and type 2 diabetes.

For drug development professionals, this compound represents a valuable lead scaffold. Future research should focus on:

-

In Vivo Efficacy: Translating the potent in vitro findings into animal models of cancer and metabolic disease to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel this compound derivatives to optimize potency, selectivity, and drug-like properties.

-

Target Deconvolution: Precisely identifying the direct molecular targets of this compound to better understand its mechanism of action and potential off-target effects.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapeutic agents or metabolic drugs to enhance therapeutic outcomes and overcome resistance.

By pursuing these research avenues, the full therapeutic potential of this promising natural product can be unlocked for clinical application.

References

- 1. This compound | C27H42O4 | CID 12314056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Pennogenyl saponins induce cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Improvement of Glucose Metabolism by this compound 3-O-β-Chacotrioside via Activation of IRS/PI3K/Akt Signaling and Mitochondrial Respiration in Insulin-Resistant Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity | MDPI [mdpi.com]

- 11. brieflands.com [brieflands.com]

- 12. Anti-inflammatory and vascularprotective properties of 8-prenylapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Pennogenin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a spirostanol steroidal sapogenin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on plant origins. It presents a compilation of quantitative data on its occurrence, details robust experimental protocols for its extraction and purification, and visually elucidates its biosynthetic and key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources and Plant Origins of this compound

This compound and its glycosides are predominantly found in a select number of plant genera, primarily within the families Melanthiaceae and Dioscoreaceae. The most significant plant sources identified to date include species of Paris, Trillium, and Dioscorea.

-

Paris L.: The genus Paris, particularly Paris polyphylla, is a well-documented and rich source of this compound glycosides.[1][2] The rhizomes of these plants are the primary plant part utilized for the extraction of these compounds.[1] Different varieties of P. polyphylla, such as P. polyphylla var. chinensis and P. polyphylla var. yunnanensis, have been shown to contain a variety of this compound-based steroidal saponins.[2][3]

-

Trillium L.: Several species within the Trillium genus are known to produce this compound and its derivatives. Trillium govanianum is a notable example, with its rhizomes containing significant quantities of this compound glycosides.[4][5]

-

Dioscorea L.: The Dioscorea genus, commonly known as yams, also serves as a natural source of this compound, although it is more widely recognized for its diosgenin content. Certain species within this genus have been found to contain this compound and its glycosides.

While less frequently cited, other genera such as Dracaena and Majanthemum have also been reported to contain this compound.

Quantitative Analysis of this compound and its Glycosides in Plant Sources

The concentration of this compound and its glycosides can vary significantly depending on the plant species, the specific plant part, geographical location, and developmental stage. The following table summarizes available quantitative data for this compound glycosides in notable plant sources. It is important to note that much of the available quantitative analysis focuses on the glycosylated forms of this compound rather than the aglycone itself.

| Plant Species | Plant Part | Compound Quantified | Concentration (mg/g of dry weight) | Reference |

| Trillium govanianum | Rhizome | This compound-3-O-β-chacotrioside | 46.05 ± 0.23 | [4] |

| Trillium govanianum | Rhizomatous Buds | This compound-3-O-β-chacotrioside | 18.08 ± 0.53 | [4] |

| Trillium govanianum | Rhizome | This compound tetraglycosides | Not specified, but quantified | [5][6] |

Experimental Protocols

Extraction and Isolation of this compound Glycosides

The following is a generalized protocol for the extraction and isolation of this compound glycosides from plant material, primarily based on methods used for Paris and Trillium species.

3.1.1. Materials and Equipment

-

Dried and powdered plant material (rhizomes)

-

Methanol or Ethanol (95%)

-

n-Hexane

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Freeze dryer (lyophilizer)

-

Glass column for chromatography

-

Silica gel (for column chromatography)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reverse-phase column

3.1.2. Extraction Procedure

-

Maceration: Suspend the dried and powdered plant material in 95% ethanol at a 1:10 (w/v) ratio. Macerate at room temperature for 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through an appropriate filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

-

Solvent Partitioning:

-

Resuspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning in a separatory funnel sequentially with n-hexane to remove non-polar compounds and lipids. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous layer with n-butanol. The this compound glycosides will preferentially move into the n-butanol fraction.

-

Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

-

-

Lyophilization: Lyophilize the concentrated n-butanol fraction to obtain a dry powder of crude this compound glycosides.

Acid Hydrolysis for this compound Aglycone Preparation

To obtain the this compound aglycone from its glycosides, acid hydrolysis is required to cleave the sugar moieties.

3.2.1. Materials and Equipment

-

Crude this compound glycoside extract

-

2M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Methanol or Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate or Chloroform

-

Round bottom flask with reflux condenser

-

Heating mantle

-

pH meter or pH paper

3.2.2. Hydrolysis Procedure

-

Dissolution: Dissolve the crude glycoside extract in a 1:1 mixture of methanol and 2M HCl in a round bottom flask.

-

Reflux: Heat the mixture to reflux for 4-6 hours using a heating mantle and reflux condenser. This process cleaves the glycosidic bonds.

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture to pH 7 with a saturated NaHCO₃ solution.

-

Extraction of Aglycone: Extract the neutralized solution with an organic solvent such as ethyl acetate or chloroform. The this compound aglycone will be in the organic phase.

-

Washing and Drying: Wash the organic phase with distilled water to remove any remaining salts. Dry the organic phase over anhydrous sodium sulfate and then concentrate it to dryness under reduced pressure to yield the crude this compound aglycone.

Purification of this compound

Purification of the crude this compound aglycone can be achieved using chromatographic techniques.

3.3.1. Flash Column Chromatography (Initial Purification)

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

After drying, load the silica-adsorbed sample onto the top of the packed column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine and concentrate the this compound-rich fractions.

-

3.3.2. Preparative HPLC (Final Purification)

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Procedure:

-

Dissolve the partially purified this compound from the flash chromatography step in the initial mobile phase solvent.

-

Inject the sample onto the preparative HPLC column.

-

Run a suitable gradient program to achieve separation of this compound from remaining impurities.

-

Collect the peak corresponding to this compound based on retention time determined from analytical HPLC.

-

Concentrate the collected fraction to obtain pure this compound.

-

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound, as a steroidal saponin, is synthesized in plants via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which ultimately lead to the formation of the cholesterol precursor. Cholesterol then undergoes a series of hydroxylation, oxidation, and glycosylation steps to form various steroidal saponins. The specific enzymatic steps for the conversion of cholesterol to this compound are not fully elucidated but are believed to follow the general pathway for spirostanol saponin biosynthesis.

Caption: Plausible biosynthetic pathway of this compound in plants.

Signaling Pathways

4.2.1. This compound Glycosides in Platelet Activation

Certain this compound glycosides have been identified as potent platelet agonists. Their mechanism involves the induction of dense granule secretion, leading to the release of ADP. The secreted ADP then activates P2Y1 and P2Y12 receptors on the platelet surface, initiating downstream signaling cascades that result in platelet aggregation.

Caption: Signaling pathway of this compound glycoside-induced platelet aggregation.

4.2.2. This compound Glycosides and Mitochondrial Oxidative Capacity

This compound 3-O-β-chacotrioside has been shown to enhance mitochondrial oxidative capacity in adipocytes. This is achieved through the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis, which in turn increases the expression of genes involved in fatty acid oxidation, such as CPT1a.

Caption: this compound glycoside-mediated enhancement of mitochondrial function.

Experimental Workflow Overview

The following diagram provides a logical workflow for the isolation and characterization of this compound from its natural plant sources.

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

This technical guide has consolidated the current knowledge on the natural sources, quantitative occurrence, and experimental protocols for the isolation of this compound. The genera Paris and Trillium stand out as particularly rich sources of this valuable steroidal sapogenin. The provided protocols offer a robust framework for researchers to extract and purify this compound for further investigation. The elucidation of its biosynthetic and signaling pathways provides a foundation for understanding its biological roles and potential therapeutic applications. Further research is warranted to explore a wider range of plant species for this compound content and to fully characterize the enzymatic machinery involved in its biosynthesis, which could open avenues for biotechnological production.

References

- 1. Frontiers | Understory growth of Paris polyphylla accumulates a reservoir of secondary metabolites of plants [frontiersin.org]

- 2. In-vitro Antitumor Activity and Antifungal Activity of this compound Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Chemical Compositions and Anticancer Effects of Paris polyphylla var. Chinensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organs-specific metabolomics and anticholinesterase activity suggests a trade-off between metabolites for therapeutic advantages of Trillium govanianum Wall. ex D. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Qualitative and quantitative determination of steroidal saponins in Trillium govanianum by UHPLC-QTOF-MS/MS and UHPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pennogenin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a naturally occurring steroidal sapogenin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on data relevant to researchers and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies where available, and visualizes a critical signaling pathway influenced by this compound.

Chemical Structure and Identification

This compound is a spirostanol derivative, a class of organic compounds characterized by a C27 steroidal skeleton.[1] Its chemical structure features a spiroketal side chain, a hydroxyl group at the C-3 position, and another hydroxyl group at the C-17 position. The systematic IUPAC name for this compound is (3β,17α,25R)-Spirost-5-en-3,17-diol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Formula | C₂₇H₄₂O₄ |

| Molecular Weight | 430.6 g/mol [1] |

| CAS Number | 507-89-1 |

| IUPAC Name | (3β,17α,25R)-Spirost-5-en-3,17-diol |

| Synonyms | (25R)-Spirost-5-ene-3β,17α-diol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 247 °C | ChemSrc |

| Boiling Point | 565.0 ± 50.0 °C (Predicted) | ChemSrc |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | ChemSrc |

| LogP | 5.03 (Predicted) | ChemSrc |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for its steroidal protons. Key signals would include those for the methyl groups, the olefinic proton at C-6, and the protons adjacent to the hydroxyl groups at C-3 and within the spiroketal side chain.

-

¹³C NMR: The ¹³C NMR spectrum would display 27 distinct carbon signals corresponding to the this compound skeleton. Characteristic chemical shifts would be observed for the spiroketal carbon (C-22), the olefinic carbons (C-5 and C-6), and the carbons bearing hydroxyl groups (C-3 and C-17).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

-

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups.

-

Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the steroidal backbone.

-

A band around 1640-1680 cm⁻¹ for the C=C stretching of the double bond in the B-ring.

-

Characteristic bands in the fingerprint region (below 1500 cm⁻¹) related to the spiroketal structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 431.6. Fragmentation patterns in MS/MS analysis would likely involve the loss of water molecules from the hydroxyl groups and characteristic cleavages of the spiroketal side chain and the steroidal rings.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, with its pro-apoptotic effects in cancer cells being a key area of research.

Anti-Cancer Activity: Induction of Apoptosis

Recent studies have shown that this compound can induce apoptosis in human colon cancer cells (HCT-116). The underlying mechanism involves the downregulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to programmed cell death.

Antioxidant Activity

This compound has also been reported to exhibit antioxidant properties, although the precise mechanism has not been fully elucidated. It is hypothesized that it may act by scavenging free radicals or by upregulating endogenous antioxidant defense systems.

Experimental Protocols

Isolation of this compound from Paris polyphylla

While a definitive, standardized protocol is not universally established, a general procedure for the isolation of this compound from the rhizomes of Paris polyphylla involves the following steps:

Note: The specific conditions for each step, including solvent systems, temperature, and duration, would require optimization.

Synthesis of this compound from Diosgenin

DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A general protocol is as follows:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

-

Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

-

Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its ability to induce apoptosis in cancer cells via the PI3K/AKT/mTOR pathway highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action, establish detailed and optimized experimental protocols for its isolation and synthesis, and to comprehensively characterize its spectroscopic properties. This technical guide serves as a foundational resource for scientists and researchers embarking on further investigation of this intriguing molecule.

References

Pennogenin and its Glycosides: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pennogenin, a spirostanol sapogenin, and its corresponding glycosides are a class of steroidal saponins with significant and diverse pharmacological activities. Found predominantly in medicinal plants from the Paris and Dioscorea genera, these compounds have a long history of use in traditional medicine for treating a range of ailments, including cancer, inflammation, and bleeding disorders.[1][2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing their potent cytotoxic, hemostatic, anti-inflammatory, and antifungal properties. This technical guide provides an in-depth overview of the current state of knowledge on this compound and its glycosides, with a focus on their applications in drug discovery. It consolidates quantitative data on their biological activities, details key experimental protocols for their study, and visualizes the signaling pathways through which they exert their effects.

Introduction: From Traditional Remedies to Modern Therapeutics

For centuries, plants containing this compound glycosides have been a cornerstone of traditional medicine systems, particularly in Asia. The rhizomes of Paris polyphylla, known as "Chong Lou," are used in Traditional Chinese Medicine to treat conditions such as traumatic injuries, snakebites, and various forms of cancer.[1][3][4] Similarly, species from the Dioscorea genus, commonly known as yams, have been utilized for their anti-inflammatory and other medicinal properties.[5]

The primary bioactive constituents responsible for the therapeutic effects of these plants are steroidal saponins, with this compound glycosides being a prominent subgroup.[1][2][5] These molecules consist of a lipophilic steroidal aglycone, this compound, linked to one or more hydrophilic sugar moieties.[6] This amphipathic nature is crucial for their biological activity, including their ability to interact with cell membranes and modulate signaling pathways. The growing body of research on this compound glycosides has highlighted their potential as lead compounds for the development of new drugs, particularly in oncology and hemostasis.

Chemical Structure

This compound is a C27 oxaspiro compound with a spirost-5-en-3β,17α-diol structure.[7] The core structure is a hexacyclic system derived from a spirostan skeleton. The defining features of this compound are the hydroxyl groups at the C-3 and C-17 positions. In its glycosidic forms, various sugar chains are attached to the hydroxyl group at the C-3 position. The composition and linkage of these sugar moieties significantly influence the solubility, bioavailability, and pharmacological activity of the resulting saponin.[6][8]

Biological Activities and Quantitative Data

This compound and its glycosides exhibit a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.

Cytotoxic and Antitumor Activity

A significant body of research has focused on the anticancer properties of this compound glycosides. These compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis.[1][4][9]

| Compound/Extract | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |

| Pennogenyl Saponin (PS 1) | HeLa (Cervical Cancer) | xCELLigence | 1.11 ± 0.04 µg/mL | 24 h | [2][9] |

| Pennogenyl Saponin (PS 2) | HeLa (Cervical Cancer) | xCELLigence | 0.87 ± 0.05 µg/mL | 24 h | [2][9] |

| Pennogenyl Saponin (PS 1) | HaCaT (Keratinocytes) | xCELLigence | 1.01 ± 0.01 µg/mL | 24 h | [9] |

| Pennogenyl Saponin (PS 2) | HaCaT (Keratinocytes) | xCELLigence | 0.94 ± 0.04 µg/mL | 24 h | [9] |

| This compound Steroidal Saponin 2 | HepG2 (Liver Cancer) | MTT | 13.5 µM | 48 h | [7][8] |

| This compound Steroidal Saponin 3 | HepG2 (Liver Cancer) | MTT | 9.7 µM | 48 h | [7][8] |

| This compound Steroidal Saponin 4 | HepG2 (Liver Cancer) | MTT | 11.6 µM | 48 h | [7][8] |

Antifungal Activity

Several this compound steroidal saponins isolated from Paris polyphylla var. yunnanensis have been shown to possess moderate antifungal activity.[7][8]

| Compound | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| This compound Steroidal Saponin 2 | Saccharomyces cerevisiae | 2.5 mg/mL | [7][8] |

| This compound Steroidal Saponin 3 | Saccharomyces cerevisiae | 0.6 mg/mL | [7][8] |

| This compound Steroidal Saponin 4 | Saccharomyces cerevisiae | 0.6 mg/mL | [7][8] |

| This compound Steroidal Saponin 2 | Candida albicans | 1.2 mg/mL | [7][8] |

| This compound Steroidal Saponin 3 | Candida albicans | 0.6 mg/mL | [7][8] |

| This compound Steroidal Saponin 4 | Candida albicans | 1.2 mg/mL | [7][8] |

Hemostatic Activity

This compound glycosides with a spirostanol structure, isolated from Paris polyphylla, have been identified as potent platelet agonists, playing a crucial role in hemostasis.[1] Their mechanism involves the activation of αIIbβ3 integrin, and is dependent on extracellular calcium, secreted ADP, and thromboxane synthesis.[1]

Regulation of Lipid Metabolism

This compound 3-O-β-chacotrioside (P3C) has been shown to attenuate lipid accumulation in adipocytes.[10] It exerts this effect by downregulating the expression of key adipogenic and lipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[10] Concurrently, P3C enhances mitochondrial oxidative capacity.[10]

Mechanisms of Action: Signaling Pathways

The diverse biological activities of this compound glycosides are a consequence of their ability to modulate multiple intracellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Pennogenyl saponins from Paris quadrifolia have been shown to induce apoptosis in human cervical cancer (HeLa) cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][9] Key molecular events include the increased expression of FADD and BID, and the activation of caspase-8.[9]

Induction of Autophagic Cell Death

Spiroconazol A, a this compound glycoside from Dioscorea bulbifera, induces autophagic cell death in non-small cell lung cancer (NSCLC) cells.[3] This process is mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the upregulation of autophagy-related proteins such as Beclin-1 and LC3-II.[3]

Platelet Aggregation

The hemostatic effects of this compound glycosides are mediated by the phosphatidylinositol-3-kinase (PI3K) pathway in platelets.[1] This signaling cascade is crucial for the inside-out signaling that leads to the activation of αIIbβ3 integrins, a key step in platelet aggregation.

Structure-Activity Relationship

The biological activity of this compound glycosides is intricately linked to their chemical structure, with the sugar moiety playing a pivotal role.[6][8][10] Studies have shown that both the aglycone (this compound) and the attached sugar chains are essential for their pharmacological effects, including platelet aggregation and antitumor activity.[1][10] The number and type of sugar residues can influence the potency of these compounds. For instance, among three tested this compound steroidal saponins, the one with the most sugar moieties exhibited the strongest anticancer and antifungal activities, suggesting a direct correlation between the complexity of the glycan chain and biological efficacy.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of this compound and its glycosides.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound glycosides from plant material is outlined below.

-

Plant Material Preparation: The plant material (e.g., rhizomes of P. polyphylla) is washed, dried in the shade, and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as ethanol or methanol, often using a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to various chromatographic techniques for fractionation. This may involve column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Purification: The fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual this compound glycosides. The purity of the isolated compounds is confirmed by analytical HPLC and their structures are elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound glycosides for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is also included.[7]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[7]

Apoptosis Analysis: Flow Cytometry

Flow cytometry with Annexin V and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Cells (e.g., HeLa) are treated with the this compound glycosides at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like 7-AAD or PI (which enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data allows for the differentiation of four cell populations: viable cells (Annexin V- / 7-AAD-), early apoptotic cells (Annexin V+ / 7-AAD-), late apoptotic/necrotic cells (Annexin V+ / 7-AAD+), and necrotic cells (Annexin V- / 7-AAD+).

-

Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.[11]

Conclusion and Future Directions

This compound and its glycosides represent a promising class of natural products with significant therapeutic potential. Their well-documented cytotoxic, hemostatic, and metabolic regulatory activities, rooted in their traditional medicinal use, are now being validated by modern scientific research. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as those involved in apoptosis and autophagy, provides a strong foundation for their development as novel therapeutic agents.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetic and Toxicological Studies: To move these compounds towards clinical applications, detailed studies on their absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.

-

In Vivo Efficacy Studies: While in vitro studies have been promising, more extensive in vivo studies in relevant animal models are needed to confirm their therapeutic efficacy and safety.

-

Lead Optimization: The synthesis of novel analogues of this compound glycosides, with modifications to the aglycone or the sugar moiety, could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by these compounds may reveal novel therapeutic applications.

References

- 1. This compound glycosides with a spirostanol structure are strong platelet agonists: structural requirement for activity and mode of platelet agonist synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells | PLOS One [journals.plos.org]

- 3. This compound-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cytotoxic this compound glycoside from Majanthemum dilatatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. brieflands.com [brieflands.com]

- 8. brieflands.com [brieflands.com]

- 9. Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Pennogenin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of steroidal saponins, with a specific focus on the pharmacologically significant compound, Pennogenin. Directed at researchers, scientists, and professionals in drug development, this document outlines the core enzymatic steps, presents quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Steroidal Saponins and this compound

Steroidal saponins are a diverse class of naturally occurring glycosides, characterized by a steroidal aglycone backbone. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound and its glycosides, primarily found in plants of the Paris and Trillium genera, have garnered significant attention for their potential therapeutic applications, including antitumor and anti-inflammatory effects. Understanding the biosynthesis of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with fundamental precursors from primary metabolism and involves a series of complex enzymatic modifications. The pathway can be broadly divided into three key stages:

-

Isoprenoid Backbone Formation: The journey begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.

-

Sterol Core Formation: 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for phytosterols in plants. A series of subsequent enzymatic reactions convert cycloartenol into cholesterol.

-

Aglycone Tailoring and Glycosylation: The cholesterol backbone undergoes a series of specific hydroxylations and oxidations, primarily catalyzed by cytochrome P450 (CYP) enzymes, to form the this compound aglycone. This is followed by the attachment of sugar moieties by UDP-glycosyltransferases (UGTs) to produce the final saponin.

The critical and most complex part of the pathway is the conversion of cholesterol to the this compound aglycone. This process involves the key intermediate, diosgenin.

From Cholesterol to Diosgenin

The conversion of cholesterol to diosgenin is a crucial step that involves site-specific oxidations at the C-16, C-22, and C-26 positions of the sterol side chain. This series of reactions leads to the formation of the characteristic spiroketal side chain of diosgenin. While the exact sequence of these oxidative steps can vary between plant species, several key cytochrome P450 enzymes have been identified as essential catalysts.

For instance, studies in Paris polyphylla and Trigonella foenum-graecum have identified a cohort of CYP enzymes, including members of the CYP72, CYP90, and CYP94 families, that collaboratively catalyze these transformations.

From Diosgenin to this compound

This compound is 17α-hydroxydiosgenin. Therefore, the final step in the formation of the this compound aglycone is the hydroxylation of diosgenin at the C-17α position. This reaction is putatively catalyzed by a steroid 17α-hydroxylase, likely a member of the CYP17A1 family of cytochrome P450 enzymes. CYP17A1 is well-known in steroidogenesis for its dual 17α-hydroxylase and 17,20-lyase activities on pregnenolone and progesterone[1][2]. While its specific activity on diosgenin in the context of this compound biosynthesis in plants requires further direct characterization, its known function makes it the primary candidate for this critical conversion.

The complete proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Quantitative Data

Quantitative analysis of steroidal saponin biosynthesis is essential for optimizing production in engineered systems. While specific enzyme kinetic data for every step in the this compound pathway is not yet fully elucidated, data from related pathways and in vitro production systems provide valuable insights.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics (Related CYPs) | |||

| CYP3A4 Km for STS | 7.5 ± 1.4 µM | Recombinant Human | [3] |

| CYP3A4 Vmax for STS | 6.8 ± 0.3 nmol/nmol P450/min | Recombinant Human | [3] |

| Product Yields | |||

| Diosgenin Yield from Saponins | up to 96.5% | Talaromyces stollii (Enzymatic) | [4] |

| Total Steroidal Saponins | 87.66 ± 1.66 mg/g DW | Paris polyphylla Mini-Rhizome Culture (Elicited) | [5] |

| Polyphyllin VII Content Increase | 42.77% | Endophyte-inoculated Paris polyphylla | [6] |

| Polyphyllin D Content Increase | 26.95% | Endophyte-inoculated Paris polyphylla | [6] |

| Cytotoxicity (IC50) | |||

| This compound Saponin 1 vs HepG2 | 13.5 µM | Human Liver Cancer Cell Line | [7] |

| This compound Saponin 2 vs HepG2 | 9.7 µM | Human Liver Cancer Cell Line | [7] |

| This compound Saponin 3 vs HepG2 | 11.6 µM | Human Liver Cancer Cell Line | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Functional Characterization of a Candidate Cytochrome P450 in Yeast

This protocol outlines the heterologous expression of a plant CYP in Saccharomyces cerevisiae and the subsequent characterization of its enzymatic activity using isolated microsomes.

Caption: Experimental workflow for CYP450 functional characterization.

Methodology:

-

Vector Construction: The full-length open reading frame of the candidate CYP gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, like WAT11, which is engineered to co-express a cytochrome P450 reductase (e.g., from Arabidopsis thaliana, ATR1) to provide the necessary electrons for CYP activity[8].

-

Yeast Culture and Induction: Transformed yeast is initially grown in a selective medium containing glucose. For protein expression, the culture is then transferred to a medium containing galactose to induce the expression of the CYP.

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors.

-

Cells are lysed using mechanical disruption (e.g., glass beads).

-

The lysate is subjected to differential centrifugation. A low-speed spin pellets cell debris, and the resulting supernatant is subjected to a high-speed (ultracentrifugation) spin to pellet the microsomal fraction[9].

-

-

Enzyme Quantification: The total protein concentration in the microsomal fraction is determined using a Bradford assay. The concentration of functional P450 is determined spectrophotometrically by measuring the carbon monoxide (CO)-difference spectrum of the dithionite-reduced sample[10].

-

In Vitro Enzyme Assay:

-

The reaction mixture contains the isolated microsomes, the substrate (e.g., diosgenin), an NADPH-regenerating system, and a suitable buffer.

-

The reaction is initiated by the addition of NADPH and incubated at an optimal temperature.

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: The reaction products are extracted with the organic solvent, dried, and redissolved for analysis by LC-MS/MS to identify and quantify the hydroxylated product (e.g., this compound).

UPLC-QTOF-MS Analysis of this compound-type Saponins

This protocol details a method for the qualitative and quantitative analysis of this compound and its glycosides in a plant extract.

Methodology:

-

Sample Preparation:

-

Dried and powdered plant material (e.g., rhizomes of Paris polyphylla) is extracted with 70% methanol via sonication or reflux.

-

The extract is filtered and concentrated under reduced pressure.

-

The crude extract is then redissolved in a suitable solvent (e.g., 50% methanol) and filtered through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is typically used.

-

Mobile Phase: A gradient elution is employed using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient might be: 0-2 min, 10% B; 2-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration phase.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes are often used to obtain comprehensive fragmentation data. Saponins typically show good ionization in negative mode as [M-H]- or [M+HCOO]- adducts.

-

Scan Range: m/z 100-1500.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N2) Flow and Temperature: 900 L/h at 450 °C[11][12].

-

Collision Energy: A low collision energy (e.g., 5-10 eV) is used for MS scans to obtain precursor ion information. For MS/MS (or MSE) scans, a ramp of collision energies (e.g., 20-60 eV) is applied to induce fragmentation.

-

-

Data Analysis:

-

This compound and its glycosides are identified based on their accurate mass (providing the elemental formula), retention time, and characteristic MS/MS fragmentation patterns (e.g., neutral loss of sugar moieties).

-

Quantification is performed by creating a calibration curve using an authentic standard of the target compound or a related compound if a standard is unavailable.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a complex and fascinating area of plant biochemistry. While the major steps from primary metabolism to the key intermediate diosgenin are increasingly understood, further research is needed to definitively identify and characterize the specific 17α-hydroxylase responsible for the final conversion to this compound, as well as the UGTs involved in its glycosylation. The elucidation of these remaining steps will be pivotal for the successful heterologous production of this compound and its derivatives in microbial or plant-based systems, paving the way for a sustainable supply of these valuable pharmaceutical compounds. The protocols and data presented in this guide offer a solid foundation for researchers to advance this exciting field.

References

- 1. CYP17A1 - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [Pathway design and key enzyme analysis of diosgenin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient enzyme-catalyzed production of diosgenin: inspired by the biotransformation mechanisms of steroid saponins in Talaromyces stollii CLY-6 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Endophyte-inoculated rhizomes of Paris polyphylla improve polyphyllin biosynthesis and yield: a transcriptomic analysis of the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro Antitumor Activity and Antifungal Activity of this compound Steroidal Saponins from paris Polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsome preparation [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 12. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

Pennogenin's Role in Plant Defense: A Technical Guide

Abstract

Pennogenin, a steroidal sapogenin, and its glycosidic derivatives are pivotal secondary metabolites in the defense mechanisms of various plant species, notably within the genus Paris. These compounds exhibit potent biological activities, serving as a chemical shield against a broad spectrum of pathogens and herbivores. This guide provides an in-depth analysis of the defensive role of pennogenins, detailing their biosynthetic pathway, the signaling cascades that likely regulate their production, and their direct anti-pathogenic and anti-herbivoral effects. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for their analysis, and visual representations of the key molecular pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound

This compound is a C27 steroidal sapogenin characterized by a spirostanol skeleton. In plants, it rarely occurs in its free aglycone form but is typically found as glycosides, known as pennogenyl saponins. These saponins are composed of the this compound aglycone linked to one or more sugar moieties. Species such as Paris polyphylla are rich sources of these compounds, which are major contributors to the plant's traditional medicinal uses and, more fundamentally, its ecological fitness and survival.[1][2] The plant's defense strategy relies heavily on the synthesis of such secondary metabolites, which can act as toxins, feeding deterrents, or growth inhibitors to hostile organisms.[1]

Role in Plant Defense Mechanisms

This compound and its derivatives are active agents in direct plant defense, providing protection against both microbial pathogens and insect herbivores.

Antifungal Activity

Pennogenyl saponins have demonstrated significant antifungal properties against a range of plant pathogens. This activity is crucial for protecting the plant from fungal infections that can cause diseases like dieback and rot. For instance, a this compound tetraglycoside isolated from Cestrum nocturnum has been identified as a potent inhibitor of Fusarium kuroshium, the causal agent of Fusarium dieback, a disease affecting hundreds of plant species.[3][4] Similarly, this compound steroidal saponins isolated from Paris polyphylla var. yunnanensis show moderate to significant activity against Saccharomyces cerevisiae and the opportunistic human and plant pathogen Candida albicans.[5][6]

Insecticidal Activity

In addition to antimicrobial effects, this compound glycosides act as a defense against herbivory. Studies have demonstrated the insecticidal properties of these compounds against common agricultural pests. A specific this compound-triglycoside isolated from Trillium govanianum was found to be effective against the Diamondback Moth (Plutella xylostella) and the Cowpea Aphid (Aphis craccivora).[7] This suggests that plants accumulating these saponins are better protected from insect damage. The mode of action can range from direct toxicity to acting as a feeding deterrent.

Quantitative Data on Defensive Activities

The efficacy of this compound derivatives in defense can be quantified through various bioassays. The following tables summarize key findings from the literature.

Table 1: Antifungal Activity of this compound Saponins

| Compound | Target Fungus | Bioassay | Result (MIC/IC₅₀) | Source(s) |

| This compound Saponin 2 | Saccharomyces cerevisiae | Minimum Inhibitory Conc. (MIC) | 2.5 mg/mL | [5] |

| This compound Saponin 3 | Saccharomyces cerevisiae | Minimum Inhibitory Conc. (MIC) | 0.6 mg/mL | [5] |

| This compound Saponin 4 | Saccharomyces cerevisiae | Minimum Inhibitory Conc. (MIC) | 0.6 mg/mL | [5] |

| This compound Saponin 2 | Candida albicans | Minimum Inhibitory Conc. (MIC) | 1.2 mg/mL | [5] |

| This compound Saponin 3 | Candida albicans | Minimum Inhibitory Conc. (MIC) | 0.6 mg/mL | [5] |

| This compound Saponin 4 | Candida albicans | Minimum Inhibitory Conc. (MIC) | 1.2 mg/mL | [5] |

| This compound Tetraglycoside | Fusarium kuroshium | Mycelial Growth Inhibition | Active (Specific IC₅₀ not stated) | [3][4] |

| This compound Tetraglycoside | Fusarium solani | Mycelial Growth Inhibition | Active (Specific IC₅₀ not stated) | [4] |

Table 2: Insecticidal Activity of this compound-Triglycoside

| Compound | Target Insect | Bioassay | Result (LD₅₀) | Exposure Time | Source(s) |

| This compound-triglycoside | Plutella xylostella | Topical Application | >2.00 µL/insect | 96 h | [7] |

| This compound-triglycoside | Aphis craccivora | Topical Application | 1.36 µL/insect | 96 h | [7] |

Biosynthesis and Regulatory Signaling

The production of this compound is a multi-step process involving several core metabolic pathways, which are believed to be regulated by defense-related signaling molecules.

This compound Biosynthetic Pathway

The biosynthesis of all steroidal saponins, including this compound, begins with the isoprenoid pathway.[8] The backbone is assembled from acetyl-CoA via the mevalonate (MVA) pathway in the cytosol.[8][9]

The key steps are:

-

Isoprenoid Precursor Synthesis: Acetyl-CoA is converted to the five-carbon building block, isopentenyl pyrophosphate (IPP).

-

Squalene Synthesis: IPP units are sequentially assembled into the 30-carbon linear precursor, squalene.

-

Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the primary precursor for all plant sterols.[8]

-

Cholesterol Formation: Through a series of enzymatic modifications, cycloartenol is converted to cholesterol.[8][10]

-

Aglycone Formation: The cholesterol backbone undergoes extensive "tailoring" reactions, including hydroxylations and oxidations, catalyzed primarily by Cytochrome P450 monooxygenases (CYPs). These steps form the this compound aglycone. The exact enzymes for this stage are not fully characterized.[10]

-

Glycosylation: Finally, UDP-glycosyltransferases (UGTs) attach various sugar moieties to the this compound aglycone at specific positions, creating the final bioactive pennogenyl saponins.[9][10]

Regulation by Defense Signaling Pathways

The production of secondary metabolites for defense is tightly regulated and often induced upon attack. The Jasmonate (JA) signaling pathway is a primary regulator of defenses against herbivores and necrotrophic pathogens.[11] While direct experimental evidence for JA-induced this compound accumulation is pending, it is a well-established mechanism for other saponins and defense compounds.[11][12]

Upon herbivore damage or pathogen recognition, a signaling cascade is initiated:

-

Signal Perception: The plant recognizes damage-associated molecular patterns (DAMPs) from its own wounded cells or pathogen-associated molecular patterns (PAMPs) from the attacker.

-

JA-Ile Synthesis: This perception triggers the synthesis of the active hormone, jasmonoyl-isoleucine (JA-Ile).[13]

-

MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are activated downstream of initial perception, acting as crucial signal amplifiers.[14]

-

Transcriptional Reprogramming: JA-Ile binds to its receptor (COI1), leading to the degradation of JAZ repressor proteins. This frees up transcription factors (e.g., MYC2) that upregulate the expression of defense-related genes, including the biosynthetic enzymes (CYPs, UGTs) required for this compound synthesis.[13][15]

Experimental Protocols

The study of this compound requires robust methods for extraction, purification, and quantification.

Extraction and Isolation of this compound Saponins

This protocol is adapted from methods used for steroidal saponins from Paris and Trillium species.

-

Sample Preparation: Collect fresh plant material (e.g., rhizomes), wash, and dry in a hot air oven at 60°C for 3-4 hours. Grind the dried material into a fine powder.

-

Defatting (Optional but Recommended): To remove lipids that can interfere with extraction, perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether. Discard the solvent phase.

-

Methanol Extraction:

-

Take a known weight (e.g., 100 mg) of the defatted powder in a centrifuge tube.

-

Add 3 mL of methanol and place the tube on a shaker overnight at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet with another 3 mL of methanol to ensure complete extraction.

-

Pool the methanol supernatants.[9]

-

-

Solvent Evaporation: Evaporate the methanol from the pooled supernatant using a rotary evaporator. This will yield a yellowish, crude saponin extract.[9]

-

Purification (Optional): For isolation of specific this compound glycosides, the crude extract can be further purified using column chromatography (e.g., with macroporous resins like HPD-600) followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by HPLC

Quantitative analysis is crucial for determining the concentration of this compound derivatives in plant tissues.

-

Sample Preparation: Prepare the methanolic extract as described above. Before injection, filter the solution through a 0.25 µm microporous membrane.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB C18, 3.5 μm, 2.1 × 100 mm).

-

Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile).

-

Example Gradient: 0-5 min, 10-18% B; 5-15 min, 18-21% B; 15-18 min, 21-24% B; 18-25 min, 24-25% B; 25-30 min, 25-60% B.[4]

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.[4]

-

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): Suitable for quantifying saponins as they lack a strong chromophore for UV detection.

-

Mass Spectrometry (MS): For higher sensitivity and structural confirmation. Use an ESI ion source in negative ionization mode.[4]

-

-

Quantification: Create a calibration curve using a purified and quantified standard of a known this compound glycoside. Calculate the concentration in the sample based on the peak area relative to the standard curve.

Conclusion and Future Perspectives

This compound and its glycosides are clearly integral components of plant chemical defense systems, exhibiting quantifiable antifungal and insecticidal activities. The biosynthetic pathway, originating from cholesterol, is well-outlined, and its regulation is likely tied to canonical defense signaling pathways such as the jasmonate cascade. For researchers, this presents several opportunities. Elucidating the specific, yet-to-be-identified CYP450 and UGT enzymes in the this compound pathway could enable metabolic engineering approaches to enhance plant resistance or produce these compounds in microbial hosts. For drug development professionals, the potent bioactivities of pennogenyl saponins highlight them as promising lead compounds for developing new antifungal or insecticidal agents, building upon nature's own defense solutions. Further research should focus on confirming the precise signaling triggers for this compound accumulation in response to specific threats and exploring the full spectrum of its defensive bioactivities.

References

- 1. Frontiers | Understory growth of Paris polyphylla accumulates a reservoir of secondary metabolites of plants [frontiersin.org]

- 2. Paris polyphylla Sm. Induces Reactive Oxygen Species and Caspase 3-Mediated Apoptosis in Colorectal Cancer Cells In Vitro and Potentiates the Therapeutic Significance of Fluorouracil and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of this compound Tetraglycoside from Cestrum nocturnum (Solanaceae) and Its Antifungal Activity against Fusarium kuroshium, Causal Agent of Fusarium Dieback - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Identification of this compound Tetraglycoside from Cestrum nocturnum (Solanaceae) and Its Antifungal Activity against Fusarium kuroshium, Causal Agent of Fusarium Dieback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. In-vitro Antitumor Activity and Antifungal Activity of this compound Steroidal Saponins from paris Polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]